molecular formula C15H16BrNO2 B2600951 3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide CAS No. 1798029-19-2

3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide

Cat. No. B2600951
CAS RN: 1798029-19-2
M. Wt: 322.202
InChI Key: QOGMOKCRGHDWAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .


Molecular Structure Analysis

The molecular structure of 3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide can be analyzed based on its molecular formula, C15H16BrNO2. The presence of bromophenyl and furan rings in the structure indicates the potential for interesting chemical properties and reactivity.


Chemical Reactions Analysis

The synthesis of polysubstituted furans has been explored through the annulation of alkynes and other unsaturated compounds . Oxazoles, 1,3,4-oxadiazoles, and furobenzopyran undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal leads to polysubstituted furans as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide include a molecular weight of 366.2 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 8, exact mass of 365.06266 g/mol, monoisotopic mass of 365.06266 g/mol, topological polar surface area of 42.7 Ų, heavy atom count of 22, and a complexity of 340 .

Scientific Research Applications

Synthesis and Application in Material Science

Compounds similar to "3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide" have been utilized in the synthesis of highly substituted furan derivatives, which are of significant interest in material science for their unique properties and applications in the development of organic electronic devices. For instance, the study by Metwally (2007) discusses the synthesis of highly substituted furan derivatives, which could be relevant for understanding the potential applications of the compound in creating new materials with desirable electronic and photonic properties (Metwally, 2007).

Fluorescent Probes and Sensors

Research on compounds containing bromophenyl and furan-3-yl groups has shown potential in the development of fluorescent probes and sensors. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its application as an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator highlights the potential of such compounds in advanced polymerization techniques and as components in fluorescent materials, which could be an area of application for "3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide" (Kulai et al., 2016).

Organic Synthesis and Pharmaceutical Research

The compound's structure suggests potential reactivity and applications in organic synthesis, particularly in the formation of β-lactams or acrylanilides, as explored by Pandolfi et al. (2019). Such reactions are fundamental in pharmaceutical research for synthesizing various bioactive compounds, indicating that "3-(2-bromophenyl)-N-(2-(furan-3-yl)ethyl)propanamide" could serve as an intermediate in the synthesis of potential therapeutic agents (Pandolfi et al., 2019).

properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMOKCRGHDWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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